2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride
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Overview
Description
2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides rigidity and distinct three-dimensional shape, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a carbonyl compound to form the spirocyclic core. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction may be catalyzed by an acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, and are often conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new therapeutic agents.
Materials Science: The unique three-dimensional shape of the compound can be exploited in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic effects. In materials science, the compound’s unique shape can influence its physical and chemical properties, affecting its performance in various applications.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
- 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
- 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Uniqueness
2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms within the ring system. This configuration imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and binding affinity in biological systems.
Properties
IUPAC Name |
2,7,11-triazaspiro[5.6]dodecan-12-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-8-9(3-1-4-10-7-9)12-6-2-5-11-8;;/h10,12H,1-7H2,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGTYDUDZLVANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)NCCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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